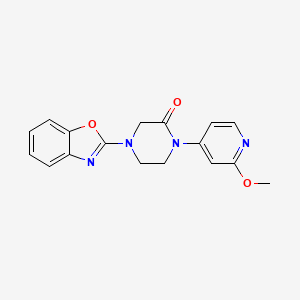
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as P7C3, is a small molecule that has shown potential therapeutic effects in various neurological disorders. It was first discovered by a team of researchers at the University of Texas Southwestern Medical Center in 2010. Since then, several studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The exact mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood, but it is believed to promote neurogenesis by enhancing the survival of neural precursor cells. 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to bind to and activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes in animal models.
实验室实验的优点和局限性
One of the main advantages of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is its ability to promote neurogenesis and enhance cognitive function in animal models. However, its efficacy in humans is still unknown, and further studies are needed to determine its safety and potential side effects. Another limitation is the complex synthesis method, which may limit its availability and scalability for large-scale production.
未来方向
There are several potential future directions for 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans
2. Development of more efficient and scalable synthesis methods
3. Exploration of its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and Huntington's disease
4. Investigation of its mechanism of action and potential targets for drug development
5. Development of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one derivatives with improved efficacy and safety profiles.
In conclusion, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a promising small molecule with potential therapeutic effects in various neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, its ability to promote neurogenesis and enhance cognitive function makes it a promising candidate for future drug development.
合成方法
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a series of chemical reactions that start with the condensation of 2-aminopyridine and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then coupled with 4-chloropyridine to form 4-(1,3-Benzoxazol-2-yl)-1-(2-hydroxy-4-chloropyridin-4-yl)piperazin-2-one. Finally, the chloro group is replaced with a methoxy group using sodium methoxide to yield 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one.
科学研究应用
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In animal models, 4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to promote neurogenesis, enhance cognitive function, and protect against neuronal cell death.
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-10-12(6-7-18-15)21-9-8-20(11-16(21)22)17-19-13-4-2-3-5-14(13)24-17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJNMKZCPCJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2974198.png)
![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)
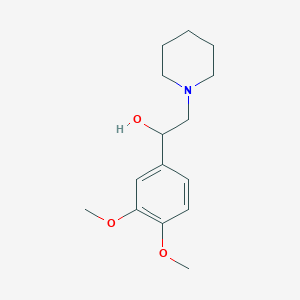
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)
![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)
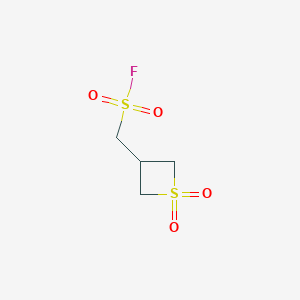
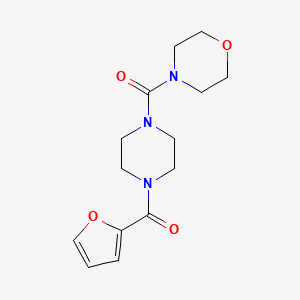

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)
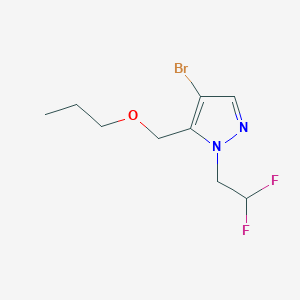

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)
